molecular formula C22H18N2O2S B11203708 [3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methylphenyl)methanone

[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methylphenyl)methanone

Cat. No.: B11203708
M. Wt: 374.5 g/mol
InChI Key: HFPKEPXQFSZYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Examples include

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for designing novel heterocyclic structures.

      Biology: It may exhibit biological activity, but specific studies are scarce.

      Industry: Limited information on industrial applications.

  • Mechanism of Action

      Targets: Molecular targets remain unexplored, but further research could reveal interactions with specific proteins or enzymes.

      Pathways: Investigating its effects on cellular pathways is crucial.

  • Comparison with Similar Compounds

      Uniqueness: Its fused thieno[3,2-e]pyridine-furyl structure sets it apart.

      Similar Compounds: Other related compounds include

    Remember that this compound’s rarity limits available data, but it remains an intriguing subject for further investigation

    Properties

    Molecular Formula

    C22H18N2O2S

    Molecular Weight

    374.5 g/mol

    IUPAC Name

    [6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(4-methylphenyl)methanone

    InChI

    InChI=1S/C22H18N2O2S/c1-12-7-9-13(10-8-12)20(25)21-19(23)18-17(16-6-3-11-26-16)14-4-2-5-15(14)24-22(18)27-21/h3,6-11H,2,4-5,23H2,1H3

    InChI Key

    HFPKEPXQFSZYLW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CO5)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.